Potassium perfluoroheptanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

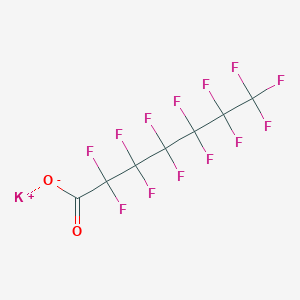

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF13O2.K/c8-2(9,1(21)22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20;/h(H,21,22);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYXZPMOVCRLEQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F13KO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00896627 | |

| Record name | Potassium perfluoroheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00896627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21049-36-5 | |

| Record name | Potassium perfluoroheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00896627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Purification of Potassium Perfluoroheptanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for potassium perfluoroheptanoate (PFHpOK), a potassium salt of the perfluorinated carboxylic acid, perfluoroheptanoic acid (PFHpA). Due to the limited availability of direct, detailed laboratory protocols for this specific compound, this guide synthesizes information from analogous chemical processes, including the synthesis of its parent acid and the purification of similar potassium salts. The methodologies presented are based on established chemical principles and are intended to provide a foundational framework for laboratory-scale preparation.

Synthesis of this compound

The synthesis of this compound is a two-step process involving the initial synthesis of the precursor, perfluoroheptanoic acid, followed by its neutralization with a potassium base.

Step 1: Synthesis of Perfluoroheptanoic Acid (PFHpA)

Perfluoroheptanoic acid (C₇HF₁₃O₂) is the essential precursor for the synthesis of its potassium salt. Industrial production of perfluorocarboxylic acids often involves electrochemical fluorination or telomerization. For a laboratory setting, a common route is the oxidation of a corresponding perfluoroalkyl iodide.

Experimental Protocol: Oxidation of Perfluoroheptyl Iodide

This protocol is adapted from general methods for the synthesis of perfluorocarboxylic acids from perfluoroalkyl iodides.

Materials:

-

Perfluoroheptyl iodide (C₇F₁₅I)

-

Oleum (B3057394) (fuming sulfuric acid, e.g., 20% SO₃)

-

Chlorine gas (Cl₂)

-

Deionized water

-

Ice

-

Diethyl ether

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

In a fume hood, equip a round-bottom flask with a dropping funnel, a gas inlet tube, a reflux condenser, and a magnetic stirrer.

-

Charge the flask with perfluoroheptyl iodide.

-

Slowly add oleum to the stirred perfluoroheptyl iodide through the dropping funnel. The molar ratio of SO₃ to the perfluoroalkyl iodide should be approximately 5:1 to 10:1.

-

Concurrently, bubble chlorine gas through the mixture at a controlled rate.

-

Heat the reaction mixture to approximately 80-90°C and maintain this temperature for several hours (e.g., 4-8 hours) with continuous stirring and chlorine purging.

-

After the reaction is complete, cool the mixture in an ice bath.

-

Carefully hydrolyze the reaction mixture by slowly adding it to a beaker containing crushed ice and deionized water with vigorous stirring.

-

Transfer the resulting aqueous mixture to a separatory funnel and extract the crude perfluoroheptanoic acid with diethyl ether (3 x volumes of the aqueous phase).

-

Combine the organic extracts and wash them with a small amount of deionized water.

-

Dry the ether solution over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the diethyl ether by rotary evaporation to yield crude perfluoroheptanoic acid.

-

The crude acid can be further purified by vacuum distillation.

Table 1: Physical Properties of Perfluoroheptanoic Acid

| Property | Value |

| Molecular Formula | C₇HF₁₃O₂ |

| Molecular Weight | 364.06 g/mol |

| Appearance | White solid |

| Melting Point | 30-35 °C |

| Boiling Point | 175-177 °C |

Step 2: Neutralization of Perfluoroheptanoic Acid

The synthesis of this compound is achieved through a standard acid-base neutralization reaction between perfluoroheptanoic acid and a potassium base, such as potassium hydroxide (B78521) (KOH).[1][2][3][4]

Experimental Protocol: Neutralization with Potassium Hydroxide

Materials:

-

Perfluoroheptanoic acid (PFHpA)

-

Potassium hydroxide (KOH)

-

Deionized water

-

Ethanol (B145695) (optional, as a co-solvent)

-

pH indicator paper or a pH meter

Procedure:

-

Dissolve a known quantity of perfluoroheptanoic acid in a suitable solvent. A mixture of deionized water and ethanol can be used to aid solubility.

-

Prepare a stoichiometric amount of potassium hydroxide solution in deionized water.

-

Slowly add the potassium hydroxide solution to the stirred solution of perfluoroheptanoic acid at room temperature.

-

Monitor the pH of the reaction mixture. Continue adding the KOH solution until the pH reaches neutral (pH ≈ 7).

-

The resulting solution contains this compound. This solution can be used directly for the purification step.

Purification of this compound

Purification of the synthesized this compound is crucial to remove unreacted starting materials, byproducts, and other impurities. The most common and effective method for purifying solid potassium salts is recrystallization.[5][6][7] The choice of solvent is critical and often involves a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixed solvent system can also be effective.

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound solution (from the neutralization step)

-

A suitable solvent or solvent system (e.g., water, ethanol, acetone (B3395972), or mixtures thereof)

-

Activated charcoal (optional, for decolorization)

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

-

Drying oven or vacuum desiccator

Procedure:

-

Solvent Selection: Based on the solubility of related perfluorinated salts, a mixture of water and a polar organic solvent like ethanol or acetone is a good starting point. The ideal solvent system will dissolve the this compound when hot and allow it to crystallize upon cooling.

-

Dissolution: Gently heat the crude this compound solution to reduce the volume by evaporation. If starting with a solid, dissolve the crude product in a minimal amount of the chosen hot solvent system.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently cool the solution in an ice bath.

-

Isolation of Crystals: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a drying oven at a moderate temperature (e.g., 60-80°C) or in a vacuum desiccator to remove any residual solvent.

Table 2: Purity Analysis Methods

| Method | Description |

| Melting Point Determination | A sharp and well-defined melting point is indicative of high purity. |

| Titration | Acid-base titration can be used to determine the purity of the potassium salt.[6] |

| Chromatography (HPLC, GC-MS) | These techniques can be used to identify and quantify organic impurities. |

| Spectroscopy (FTIR, NMR) | Can be used to confirm the chemical structure and identify functional group impurities. |

| Ion Chromatography | Useful for quantifying ionic impurities. |

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthesis and purification processes.

References

- 1. vernier.com [vernier.com]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. CN1640818A - Method for producing fluorinated potassium tantalate crystal and fluorinated potassium tantalate crystal - Google Patents [patents.google.com]

- 6. Purity of potassium hydrogen phthalate, determination with precision coulometric and volumetric titration--a comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Potassium Perfluoroheptanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium perfluoroheptanoate (PFHpA-K) is the potassium salt of perfluoroheptanoic acid (PFHpA). As a member of the per- and polyfluoroalkyl substances (PFAS) family, it possesses unique physicochemical properties conferred by the high electronegativity and stability of the carbon-fluorine bond. These characteristics, including thermal and chemical stability, and surface-active properties, have led to the investigation of perfluorinated compounds in various scientific and industrial fields, including their potential applications in drug delivery and as biological probes. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its biological interactions and potential signaling pathways, tailored for a scientific audience.

Physical and Chemical Properties

The defining feature of this compound is its highly fluorinated alkyl chain, which imparts both hydrophobic and lipophobic characteristics, and a polar carboxylate head. This amphipathic nature governs its behavior in various media.

General Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₇F₁₃KO₂ | [1] |

| Molecular Weight | 402.15 g/mol | [1] |

| CAS Number | 21049-36-5 | [1] |

| Appearance | Solid (predicted) | [2] |

| IUPAC Name | potassium 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | [1] |

Tabulated Physical Properties

Quantitative experimental data for this compound is limited in the public domain. The following table includes data for the parent acid, perfluoroheptanoic acid (PFHpA), and related potassium salts of other perfluoroalkyl acids to provide context.

| Property | This compound | Perfluoroheptanoic Acid (PFHpA) | Potassium Perfluorooctanoate (PFOA-K) | Potassium Perfluorohexanoate (PFHxA-K) |

| Melting Point (°C) | No data available | 31-36 | No data available | No data available |

| Boiling Point (°C) | No data available | 177 | No data available | No data available |

| Water Solubility | Expected to be soluble | Not available (Salts are generally more soluble) | Soluble | Soluble |

| Vapor Pressure (Pa) | No data available | 17.7 | No data available | No data available |

Note: The properties of the parent acid, PFHpA, are provided from reference[3]. The solubility of perfluoroalkyl carboxylate salts is generally higher than their corresponding acids[4][5].

Experimental Protocols

Synthesis of this compound

A standard method for the preparation of this compound involves the neutralization of perfluoroheptanoic acid with a potassium base.

Materials:

-

Perfluoroheptanoic acid (PFHpA)

-

Potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃)

-

Deionized water

-

Ethanol (optional, for recrystallization)

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve a known molar amount of perfluoroheptanoic acid in a suitable solvent, such as deionized water or a water/ethanol mixture, in a round-bottom flask.

-

Neutralization: Slowly add a stoichiometric amount of a potassium base solution (e.g., 1 M KOH in deionized water) to the stirred PFHpA solution. Monitor the pH of the mixture. Continue adding the base dropwise until a neutral pH (approximately 7.0) is reached and sustained.

-

Solvent Removal: Remove the solvent from the resulting solution using a rotary evaporator under reduced pressure to obtain the crude this compound salt.

-

Purification (Optional): The crude salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to remove any unreacted starting materials or impurities.

-

Drying: Dry the purified this compound crystals under vacuum to remove any residual solvent.

Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful technique for the characterization of fluorinated compounds.

Methodology:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., D₂O).

-

Instrumentation: Acquire the ¹⁹F NMR spectrum on a high-resolution NMR spectrometer.

-

Data Analysis: The spectrum is expected to show distinct resonances for the CF₃ group and each of the non-equivalent CF₂ groups in the perfluoroalkyl chain. The chemical shifts and coupling patterns provide structural confirmation.

3.2.2. Mass Spectrometry (MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for the detection and quantification of perfluoroalkyl substances.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water).

-

Chromatography: Separate the analyte using a C18 or other suitable liquid chromatography column.

-

Mass Spectrometry: Analyze the eluent using a mass spectrometer, typically in negative ion mode, to detect the [M-K]⁻ ion of perfluoroheptanoate.

-

Fragmentation Analysis: Perform tandem MS (MS/MS) to obtain characteristic fragment ions for structural confirmation.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid this compound or analyze the sample using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: The spectrum is expected to show strong absorption bands corresponding to the C-F stretching vibrations (typically in the 1100-1300 cm⁻¹ region) and the carboxylate (COO⁻) asymmetric and symmetric stretching vibrations.

Workflow for Analytical Characterization:

Caption: Workflow for the analytical characterization of this compound.

Chemical Reactivity and Stability

This compound is a salt of a strong acid and a strong base, and it is expected to be stable under normal laboratory conditions. The perfluorinated alkyl chain is highly resistant to chemical and thermal degradation due to the strength of the C-F bonds. It is generally unreactive towards most acids, bases, oxidizing, and reducing agents. However, it may react with strong oxidizing agents under harsh conditions.

Biological Interactions and Signaling Pathways

The biological effects of perfluoroalkyl substances are an area of active research. Studies on perfluoroheptanoic acid (PFHpA) and structurally similar compounds, such as perfluorooctanoic acid (PFOA), have shed light on their interactions with biological systems. A primary mechanism of action for many perfluorinated carboxylic acids is the activation of nuclear receptors, particularly the peroxisome proliferator-activated receptor alpha (PPARα)[6][7][8].

Activation of PPARα can lead to a cascade of downstream events, primarily affecting the expression of genes involved in lipid metabolism. In addition to PPARα, studies on PFOA suggest potential interactions with other signaling pathways that may also be relevant for PFHpA. These include:

-

AKT/GSK3β/β-catenin Pathway: PFOA has been shown to induce ferroptosis in hepatocytes through the disruption of this pathway[9].

-

Estrogen Receptor (ERα) and Hepatocyte Nuclear Factor 4α (HNF4α): PFOA has been found to affect these pathways in human hepatocytes[7][10].

-

Oxidative Stress Pathways: Exposure to PFOA has been linked to the generation of reactive oxygen species (ROS) and the induction of oxidative stress in various cell types[11].

-

Apoptosis Pathways: PFOA can induce apoptosis, with evidence showing differential expression of genes such as p53 and Bcl-2[11].

Potential Signaling Pathways Affected by Perfluoroheptanoate:

Caption: Potential signaling pathways modulated by perfluoroheptanoate.

Applications in Drug Development

The unique properties of perfluorinated compounds make them attractive for various applications in drug development. Their inertness and ability to form stable emulsions have led to their investigation as:

-

Drug Delivery Vehicles: Perfluorocarbon nanoemulsions can be used to encapsulate and deliver therapeutic agents, including both small molecules and biologics[6].

-

Contrast Agents: The presence of fluorine allows for ¹⁹F magnetic resonance imaging (MRI), enabling the tracking of drug delivery systems in vivo.

-

Oxygen Carriers: Perfluorocarbons have a high capacity for dissolving gases, including oxygen, which has led to their exploration as artificial blood substitutes and for oxygenating hypoxic tumors to enhance radiotherapy and photodynamic therapy.

While direct applications of this compound in drug development are not yet established, its properties as a short-chain perfluorinated surfactant suggest its potential utility in formulation science and as a tool for studying the biological effects of this class of compounds.

Conclusion

This compound is a perfluorinated compound with distinct physical and chemical properties that are of interest to researchers in chemistry, biology, and medicine. While some of its properties can be inferred from its parent acid and other perfluoroalkyl substances, further experimental characterization is needed to fully elucidate its behavior. The interaction of perfluoroheptanoate with key cellular signaling pathways, particularly nuclear receptors, highlights the need for continued research into its biological effects and potential applications. The methodologies and information presented in this guide provide a solid foundation for scientists and professionals working with or interested in this unique class of molecules.

References

- 1. This compound | C7F13KO2 | CID 23677868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synquestlabs.com [synquestlabs.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. Physical and Chemical Properties - Canada.ca [canada.ca]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. pure.psu.edu [pure.psu.edu]

- 7. Perfluorooctanoic acid (PFOA) affects distinct molecular signalling pathways in human primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of human nuclear receptors by perfluoroalkylated substances (PFAS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Effects of Perfluorooctanoic Acid on the Associated Genes Expression of Autophagy Signaling Pathway of Carassius auratus Lymphocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

"Potassium perfluoroheptanoate" CAS number 21049-36-5

CAS Number: 21049-36-5

This technical guide provides a comprehensive overview of Potassium Perfluoroheptanoate, a synthetic organofluorine compound. The information is intended for researchers, scientists, and professionals in drug development and related fields. This document summarizes the available data on its chemical and physical properties, toxicological profile, and potential mechanisms of action, with a focus on data presentation in structured tables and visualization of key pathways.

Chemical and Physical Properties

This compound is the potassium salt of perfluoroheptanoic acid (PFHpA). As a per- and polyfluoroalkyl substance (PFAS), its properties are largely dictated by the highly stable carbon-fluorine bonds. While specific experimental data for the potassium salt are limited, the properties of its parent acid, PFHpA, provide valuable insights.

Table 1: Physical and Chemical Properties of Perfluoroheptanoic Acid (PFHpA) and this compound

| Property | Value for Perfluoroheptanoic Acid (PFHpA) | Value for this compound | Data Source |

| Molecular Formula | C7HF13O2 | C7F13KO2 | PubChem[1][2] |

| Molecular Weight | 364.06 g/mol | 402.15 g/mol | PubChem[1][2] |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanoic acid | potassium;2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | PubChem[1][2] |

| Appearance | Crystalline solid | Data not available | NICNAS[3] |

| Melting Point | 24–30 °C | Data not available | NCBI[4] |

| Boiling Point | 175 °C at 742 mmHg | Data not available | NCBI[4] |

| Water Solubility | Expected to be soluble | Expected to be soluble | ATSDR[5] |

| Vapor Pressure | 0.017 mmHg at 20°C (extrapolated) | Data not available | NCBI[4] |

Synthesis

General Experimental Workflow for Synthesis

The synthesis of this compound can be conceptualized through the following workflow:

References

- 1. books.rsc.org [books.rsc.org]

- 2. This compound | C7F13KO2 | CID 23677868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. Table 4-2, Physical and Chemical Properties of Perfluoroalkyls - Toxicological Profile for Perfluoroalkyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

"Potassium perfluoroheptanoate" molecular structure and formula

This technical guide provides a comprehensive overview of Potassium Perfluoroheptanoate, a member of the per- and polyfluoroalkyl substances (PFAS) family. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular structure, properties, synthesis, and analysis.

Molecular Structure and Formula

This compound is the potassium salt of perfluoroheptanoic acid. It is characterized by a seven-carbon chain where all hydrogen atoms, except for the one in the carboxylic acid group, have been replaced by fluorine atoms. This high degree of fluorination imparts unique chemical and physical properties to the molecule.

The molecular and structural details are as follows:

-

Molecular Formula: C₇F₁₃KO₂[1]

-

IUPAC Name: potassium 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate[1]

-

CAS Number: 21049-36-5[1]

-

Molecular Weight: 402.15 g/mol [1]

-

Canonical SMILES: C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[K+]

-

InChI Key: HSYXZPMOVCRLEQ-UHFFFAOYSA-M

The structure consists of a hydrophobic, perfluorinated alkyl tail and a hydrophilic potassium carboxylate head.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 402.15 g/mol | [1] |

| Exact Mass | 401.9327768 Da | [1] |

| XLogP3-AA | 4.9 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 5 | |

| Topological Polar Surface Area | 40.1 Ų | [1] |

| Heavy Atom Count | 23 | |

| Complexity | 454 | |

| Isotope Atom Count | 0 | |

| Defined Atom Stereocenter Count | 0 | |

| Undefined Atom Stereocenter Count | 0 | |

| Defined Bond Stereocenter Count | 0 | |

| Undefined Bond Stereocenter Count | 0 | |

| Covalently-Bonded Unit Count | 2 | |

| Compound Is Canonicalized | Yes |

Experimental Protocols

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is through the neutralization of its corresponding acid, perfluoroheptanoic acid, with a potassium base, such as potassium hydroxide (B78521).

Materials:

-

Perfluoroheptanoic acid (PFHpA)

-

Potassium hydroxide (KOH)

-

Deionized water

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Beaker

-

Drying oven

Procedure:

-

Dissolution of PFHpA: In a beaker, dissolve a known molar amount of perfluoroheptanoic acid in a minimal amount of deionized water with stirring. Gentle heating may be applied to aid dissolution.

-

Preparation of KOH solution: Prepare a stoichiometric equivalent aqueous solution of potassium hydroxide.

-

Neutralization: Slowly add the potassium hydroxide solution to the stirring solution of perfluoroheptanoic acid. Monitor the pH of the reaction mixture. Continue adding the KOH solution dropwise until a neutral pH (approximately 7.0) is achieved.

-

Isolation of the product: The resulting solution contains this compound. To obtain the solid product, the water can be removed by evaporation under reduced pressure using a rotary evaporator.

-

Drying: The solid this compound is then dried in a drying oven at a suitable temperature (e.g., 60-80 °C) to remove any residual moisture.

-

Characterization: The final product can be characterized by techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its identity and purity.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The analysis of this compound, particularly at trace levels in environmental and biological matrices, is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Materials and Instrumentation:

-

High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

-

Analytical column suitable for PFAS analysis (e.g., C18 or specialized PFAS columns)

-

Solid-phase extraction (SPE) cartridges (e.g., Weak Anion Exchange - WAX)

-

Methanol (B129727), acetonitrile, ammonium (B1175870) acetate, and other necessary solvents and reagents of high purity

-

This compound analytical standard

-

Isotopically labeled internal standards (e.g., ¹³C-PFHpA)

Sample Preparation (for Water Samples):

-

Sample Collection: Collect water samples in polypropylene (B1209903) bottles.

-

Fortification: Spike the sample with an isotopically labeled internal standard to correct for matrix effects and recovery losses.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge (e.g., WAX) with methanol followed by deionized water.

-

Load the water sample onto the conditioned cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the retained analytes, including this compound, with a suitable solvent mixture (e.g., methanol with a small percentage of ammonium hydroxide).

-

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the prepared sample extract onto the LC system. The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium acetate) and an organic component (e.g., methanol or acetonitrile).

-

Mass Spectrometric Detection: The eluent from the LC is introduced into the ESI source of the mass spectrometer, operating in negative ion mode. The precursor ion for perfluoroheptanoate ([M-K]⁻) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole (Multiple Reaction Monitoring - MRM).

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to its isotopically labeled internal standard against a calibration curve prepared with known concentrations of the analytical standard.

Potential Toxicological Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, studies on structurally similar perfluoroalkyl acids, such as perfluorooctanoic acid (PFOA), provide insights into potential mechanisms of toxicity. These compounds have been shown to affect various cellular processes, including lipid metabolism, cell proliferation, and oxidative stress. One of the key pathways implicated is the peroxisome proliferator-activated receptor alpha (PPARα) signaling pathway. In vitro studies have also suggested the involvement of autophagy signaling pathways in the cellular response to PFOA exposure.[2]

Caption: Potential signaling pathways affected by this compound.

Experimental Workflow for In Vitro Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the in vitro toxicity of this compound, drawing from methodologies used for other PFAS compounds.

Caption: A generalized workflow for in vitro toxicity testing of this compound.

References

Solubility of Potassium Perfluoroheptanoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium perfluoroheptanoate (PFHpA-K) is a potassium salt of perfluoroheptanoic acid, a member of the per- and poly-fluoroalkyl substances (PFAS) family. As with many PFAS compounds, understanding its solubility in various organic solvents is crucial for a wide range of applications, including chemical synthesis, formulation development, and environmental fate and transport studies. This technical guide provides a summary of available solubility information, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Due to a lack of specific quantitative solubility data for this compound in the public domain, this guide also includes data for structurally related perfluoroalkyl carboxylic acids (PFCAs) to provide estimations of solubility behavior.

Data Presentation: Solubility of this compound and Related Compounds

The following table summarizes the available qualitative and quantitative solubility data for this compound and its close structural analogs.

| Compound | Solvent | Solubility | Temperature (°C) | Citation |

| This compound | Various Organic Solvents | No quantitative data available. Generally expected to have some solubility in polar organic solvents. | Not Specified | |

| Ammonium Perfluorooctanoate | Methanol | > 10% (w/v) (Highly Soluble) | 23 | |

| Ammonium Perfluorooctanoate | Acetone | > 10% (w/v) (Highly Soluble) | 23 | |

| Potassium Perfluoroheptanesulfonate | Acetone | Slightly Soluble | Not Specified | |

| Perfluorohexanoic Acid (PFHxA) | Ethanol | ~ 2 mg/mL | Not Specified | |

| Perfluorohexanoic Acid (PFHxA) | Dimethyl Sulfoxide (DMSO) | ~ 2 mg/mL | Not Specified | [1] |

| Perfluorohexanoic Acid (PFHxA) | N,N-Dimethylformamide (DMF) | ~ 1 mg/mL | Not Specified | [1] |

| Perfluoropentanoic Acid (PFPeA) | Ethanol | ~ 10 mg/mL | Not Specified | [2] |

| Perfluoropentanoic Acid (PFPeA) | Dimethyl Sulfoxide (DMSO) | ~ 10 mg/mL | Not Specified | [2] |

| Perfluoropentanoic Acid (PFPeA) | N,N-Dimethylformamide (DMF) | ~ 10 mg/mL | Not Specified | [2] |

| Perfluoroheptanoic Acid (PFHpA) | General | Charged species like PFHpA have relatively good solubility in alcohol. | Not Specified | [3] |

Note: The provided data for related compounds should be used as an estimate. Experimental determination of the solubility of this compound in the specific solvent of interest is highly recommended.

Experimental Protocols

The following is a detailed methodology for determining the solubility of this compound in an organic solvent, based on the widely accepted shake-flask method outlined in OECD Guideline 105, followed by quantification of the dissolved potassium.

Principle

An excess amount of this compound is equilibrated with the organic solvent of interest at a constant temperature. After equilibrium is reached, the solid and liquid phases are separated, and the concentration of this compound in the clear supernatant is determined by analyzing the potassium content using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

Materials and Reagents

-

This compound (high purity)

-

Organic solvents of interest (analytical grade or higher)

-

Deionized water

-

Potassium standard solution for AAS/ICP-OES

-

Lanthanum chloride or Cesium chloride solution (for AAS, as an ionization suppressant)

-

Nitric acid (for sample digestion and matrix matching)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Atomic Absorption Spectrometer or ICP-OES instrument

Experimental Procedure

3.1. Equilibration (Shake-Flask Method)

-

Add an excess amount of this compound to a series of flasks containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the flasks at a constant speed for a predetermined period to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium (e.g., 24, 48, and 72 hours). Equilibrium is reached when the concentration of the solute in solution does not change significantly over time.

3.2. Phase Separation

-

After equilibration, allow the flasks to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

To ensure complete separation of the solid phase, centrifuge the samples at a controlled temperature.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a chemically resistant filter. This step is critical to avoid transferring any undissolved solid particles.

3.3. Sample Preparation for Analysis

-

Accurately dilute the aliquot of the supernatant with the pure organic solvent to a concentration within the linear dynamic range of the AAS or ICP-OES instrument.

-

If the organic solvent is not directly compatible with the AAS/ICP-OES, a solvent evaporation and redissolution step in an aqueous matrix may be necessary.

-

For AAS analysis, add an ionization suppressant (e.g., lanthanum chloride or cesium chloride solution) to both the samples and the calibration standards to minimize ionization interference of potassium in the flame.[4]

-

Acidify the final solutions with nitric acid to match the matrix of the calibration standards.

3.4. Quantification by AAS or ICP-OES

-

Prepare a series of potassium calibration standards in the same matrix as the samples (i.e., same solvent or acidified aqueous solution with ionization suppressant).

-

Aspirate the blank, standards, and prepared samples into the AAS or ICP-OES instrument.

-

Measure the absorbance (AAS) or emission intensity (ICP-OES) of potassium at its characteristic wavelength (e.g., 766.5 nm for AAS).

-

Construct a calibration curve by plotting the absorbance/intensity versus the concentration of the potassium standards.

-

Determine the concentration of potassium in the prepared sample solutions from the calibration curve.

Calculation of Solubility

-

Calculate the concentration of this compound in the saturated solution using the measured potassium concentration and the molar masses of potassium and this compound.

-

Express the solubility in appropriate units, such as g/100 g of solvent, mg/L, or mol/L.

Mandatory Visualization

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-Depth Technical Guide to the Thermal Stability and Degradation of Potassium Perfluoroheptanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal stability and degradation temperature of potassium perfluoroheptanoate (PFHpA-K). While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from studies on related perfluoroalkyl carboxylate salts to provide a robust understanding of its expected thermal behavior.

Executive Summary

This compound, a potassium salt of a C7 perfluorinated carboxylic acid, is recognized for its chemical inertness and thermal stability. This stability is a key characteristic of per- and poly-fluoroalkyl substances (PFAS). The thermal decomposition of PFHpA-K is an endothermic process that is expected to occur at a distinct temperature range, yielding various smaller fluorinated compounds. Understanding this thermal profile is critical for applications in research, drug development, and manufacturing where thermal stress may be a factor.

Thermal Stability and Degradation Temperature

General Trends in Thermal Stability of Perfluoroalkanoate Salts:

-

Effect of Cation: The thermal stability of perfluorooctanoate (PFOA) salts has been shown to increase in the following order of the counterion: ammonium (B1175870) < cesium < potassium < silver < lead < sodium < calcium = barium < lithium[1]. This indicates that this compound is expected to be more stable than its cesium and ammonium counterparts but less stable than the sodium salt. For reference, the sodium salt of PFOA has a reported decomposition temperature of 320 °C[2].

-

Effect of Chain Length: The thermal stability of perfluoroalkyl carboxylic acids (PFCAs) generally increases with the length of the perfluorinated carbon chain[1]. Therefore, this compound (C7) is expected to have a slightly lower degradation temperature than potassium perfluorooctanoate (C8).

Based on these trends, the decomposition temperature of this compound is likely to be in the range of 250-300 °C .

Quantitative Data Summary

Due to the absence of specific experimental data for this compound, the following table provides data for the closely related sodium and silver salts of perfluorooctanoic acid to serve as a proxy.

| Compound | Decomposition Temperature (°C) | Reference |

| Sodium Perfluorooctanoate | 320 | [2] |

| Silver Perfluorooctanoate | 250-290 | [2] |

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and degradation temperature of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique to measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

| Parameter | Recommended Setting |

| Instrument | A calibrated thermogravimetric analyzer |

| Sample Preparation | 2-5 mg of finely ground this compound powder placed in an alumina (B75360) or platinum crucible. |

| Atmosphere | Inert atmosphere (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation. |

| Heating Rate | 10 °C/min. A range of heating rates (e.g., 5, 10, 20 °C/min) can be used to study the kinetics of decomposition. |

| Temperature Range | Ambient to 600 °C. |

| Data Analysis | Determine the onset temperature of decomposition (the temperature at which mass loss begins) and the peak degradation temperature (the temperature of the maximum rate of mass loss from the derivative of the TGA curve, DTG). |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to identify phase transitions and decomposition events.

Methodology:

| Parameter | Recommended Setting |

| Instrument | A calibrated differential scanning calorimeter. |

| Sample Preparation | 2-5 mg of finely ground this compound powder hermetically sealed in an aluminum or gold pan. |

| Atmosphere | Inert atmosphere (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min. |

| Heating Rate | 10 °C/min. |

| Temperature Range | Ambient to 400 °C (or higher, depending on TGA results). |

| Data Analysis | Identify endothermic or exothermic peaks corresponding to melting, phase transitions, and decomposition. Determine the onset temperature and peak temperature for each event. |

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of this compound.

Caption: Workflow for Thermal Analysis of PFHpA-K.

Proposed Thermal Degradation Pathway

The thermal degradation of potassium perfluoroalkanoates is expected to proceed via decarboxylation, followed by the elimination of potassium fluoride (B91410) and subsequent rearrangement and fragmentation of the perfluoroalkyl chain.

Caption: Proposed Thermal Degradation Pathway of PFHpA-K.

Conclusion

While direct experimental data for the thermal stability of this compound is not abundant, a strong inference can be made based on the behavior of homologous compounds. The expected degradation temperature is in the range of 250-300 °C. For precise determination, the experimental protocols outlined in this guide for TGA and DSC analysis are recommended. A comprehensive understanding of the thermal properties of this compound is essential for its safe and effective use in various scientific and industrial applications.

References

"Potassium perfluoroheptanoate" safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development. The information provided is synthesized from publicly available Safety Data Sheets (SDS) and scientific literature. While efforts have been made to ensure accuracy, this guide should not replace a formal risk assessment or supersede any institutional or regulatory safety protocols. Data for the parent compound, perfluoroheptanoic acid (PFHpA), and other related per- and polyfluoroalkyl substances (PFAS) may be used as surrogates where specific data for potassium perfluoroheptanoate is unavailable; this will be clearly indicated.

Chemical Identification and Physical Properties

This compound is the potassium salt of perfluoroheptanoic acid. It belongs to the broad class of per- and polyfluoroalkyl substances (PFAS), which are characterized by a fully fluorinated carbon chain. This structure imparts unique properties, including chemical stability and surface activity.

Table 1: Physical and Chemical Properties of Perfluoroheptanoic Acid (PFHpA) and Related Compounds

| Property | Value | Source (Notes) |

| Chemical Name | Potassium 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | PubChem[1] |

| CAS Number | 21049-36-5 | PubChem[1] |

| Molecular Formula | C₇F₁₃KO₂ | PubChem[1] |

| Molecular Weight | 402.15 g/mol | PubChem[1] |

| Physical State | Solid | NICNAS[2] (for PFHpA) |

| Melting Point | 31-36°C (88-97°F) | NICNAS[2] (for PFHpA) |

| Boiling Point | 177°C (351°F) | NICNAS[2] (for PFHpA) |

| Vapor Pressure | 17.7 Pa at 25°C | NICNAS[2] (for PFHpA) |

| Water Solubility | Data not available for the potassium salt. Charged species like PFHpA generally have good solubility in water.[3] | |

| pKa | Considered a strong acid (pKa < 1) | NICNAS[2] (for PFHpA) |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification based on available data. It is important to note that classifications may vary between suppliers and regulatory bodies.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source |

| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child | PubChem[4] |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs (liver) through prolonged or repeated exposure | PubChem[4] |

Toxicological Information

Specific toxicological data for this compound is limited. The information presented below is largely based on studies of its parent acid, PFHpA, and other closely related PFAS compounds like perfluorooctanoic acid (PFOA). The primary target organ for PFAS toxicity is the liver.[5]

Acute Toxicity: No specific LD50 or LC50 values for this compound were found. For the related compound, ammonium (B1175870) perfluorooctanoate, the oral LD50 in rats was reported as 680 mg/kg for males and 430 mg/kg for females. The dermal LD50 in rabbits was found to be 4300 mg/kg.

Skin and Eye Irritation: Based on data for related compounds, this compound is expected to be a skin and eye irritant.

Chronic Toxicity and Carcinogenicity: Long-term exposure to certain PFAS has been associated with adverse health effects, including liver toxicity.[5] Some studies have shown that PFOA can induce liver adenomas in rodents.

Experimental Protocols Overview

Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for assessing the toxicity of chemicals.

-

Acute Oral Toxicity (OECD 423): This method involves the administration of the substance in graduated doses to several groups of experimental animals. Observations of effects and mortality are made over a period of time to determine the LD50.

-

Skin Irritation/Corrosion (OECD 404): A small amount of the test substance is applied to the shaved skin of an animal (typically a rabbit). The site is observed for erythema (redness) and edema (swelling) at specified intervals.

-

Eye Irritation/Corrosion (OECD 405): The test substance is applied to one eye of an experimental animal. The eye is examined for opacity, redness, and swelling of the conjunctiva at specific time points.

Signaling Pathways in PFAS-Induced Toxicity

Research into the mechanisms of PFAS toxicity has identified the activation of nuclear receptors as a key event. Peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ, are primary targets.[6][7][8][9][10][11] Activation of these receptors can lead to alterations in lipid metabolism, cell proliferation, and other cellular processes, contributing to the observed toxic effects in the liver. Some studies also suggest the involvement of the constitutive androstane (B1237026) receptor (CAR).[6][12]

Handling and Storage Precautions

Proper handling and storage are crucial to minimize exposure and ensure safety.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

Storage Conditions

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Keep container tightly sealed.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions, including hydrogen fluoride (B91410) and carbon oxides.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment. Avoid dust formation and breathing vapors or dust.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Containment and Cleaning: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Environmental Information

Per- and polyfluoroalkyl substances are known for their persistence in the environment. They are resistant to degradation and can bioaccumulate. Care should be taken to prevent their release into the environment. Dispose of this chemical in accordance with federal, state, and local regulations.

References

- 1. This compound | C7F13KO2 | CID 23677868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. 2395-00-8 CAS MSDS (potassium perfluorooctanoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. healthvermont.gov [healthvermont.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. A structural basis for the activation of peroxisome proliferator-activated receptor gamma (PPARγ) by perfluorooctanoic acid (PFOA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Activation of mouse and human peroxisome proliferator-activated receptor alpha by perfluoroalkyl acids of different functional groups and chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. ovid.com [ovid.com]

Navigating the Environmental Journey of Potassium Perfluoroheptanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the environmental fate and transport mechanisms of Potassium perfluoroheptanoate (PFHpA), a member of the per- and polyfluoroalkyl substances (PFAS) family. Characterized by their remarkable stability, PFAS, including PFHpA, persist in the environment, necessitating a thorough understanding of their behavior in various environmental compartments. This document provides a comprehensive overview of the current scientific knowledge, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex pathways governing its environmental journey.

Core Physicochemical Properties and Partitioning Behavior

The environmental mobility and distribution of this compound are fundamentally governed by its physicochemical properties. As the potassium salt of perfluoroheptanoic acid (PFHpA), it readily dissociates in aqueous environments, with the anionic form dictating its behavior. Key properties are summarized in the table below.

| Property | Value | Reference / Note |

| Molecular Formula | C₇F₁₃KO₂ | --- |

| Molecular Weight | 402.15 g/mol | --- |

| Vapor Pressure (of PFHpA) | 17.7 Pa | [1] |

| Water Solubility | Readily dissolves in water | While a specific experimental value is not available, its structure and the high solubility of its homologue, PFOA (3727 mg/L), suggest high water solubility.[1] |

| Octanol-Water Partition Coefficient (log Kow of PFHpA) | 4.67 | Estimated using liquid chromatography elution times.[2] |

| Organic Carbon-Water Partitioning Coefficient (log Koc of PFHpA) | 1.63 - 2.1 | [3] |

| Acid Dissociation Constant (pKa of PFHpA) | < 1 | Considered a strong acid.[1] |

Sorption to Soil and Sediment:

The interaction of PFHpA with soil and sediment is a critical factor in its environmental transport. Sorption is influenced by both the chemical's properties and the characteristics of the solid matrix.

| Parameter | Value Range | Influencing Factors |

| Soil-Water Partition Coefficient (Kd) | Varies significantly | Organic carbon content, pH, clay content.[4][5] |

| Organic Carbon-Normalized Sorption Coefficient (Koc) | See log Koc in the table above | Primarily correlated with the organic carbon content of the soil.[5][6] |

Sorption of PFHpA to soil is a complex process. While hydrophobic interactions with soil organic matter are significant, electrostatic interactions also play a role, particularly given the anionic nature of the PFHpA molecule at typical environmental pH levels.[5] Studies have shown that for perfluoroalkyl acids (PFAAs), the sorption tends to increase with the length of the perfluoroalkyl chain.[5]

Environmental Fate and Transport Mechanisms

The journey of this compound through the environment is multifaceted, involving atmospheric transport, partitioning between different environmental media, and slow transformation processes.

Atmospheric Transport and Deposition

While PFHpA itself is not highly volatile, its presence in remote regions is attributed to the long-range atmospheric transport of its volatile precursors, such as fluorotelomer alcohols.[7] These precursors undergo atmospheric oxidation to form perfluorocarboxylic acids, including PFHpA.[8]

The estimated atmospheric lifetime of PFHpA, based on indirect photo-oxidation by hydroxyl radicals, is approximately 130 days.[1]

Transport in Aquatic and Terrestrial Systems

Once deposited, PFHpA is highly mobile in aquatic systems due to its high water solubility and relatively low sorption to sediment. In terrestrial systems, its movement is retarded by sorption to soil organic matter, but leaching to groundwater can still occur, particularly in soils with low organic content.

Biodegradation and Biotransformation

Perfluoroalkyl substances are notoriously resistant to microbial degradation due to the strength of the carbon-fluorine bond.[9]

Resistance to Degradation: Studies have shown that PFHpA is highly resistant to biodegradation, hydrolysis, and aqueous photolysis under typical environmental conditions.[1]

Potential Biotransformation Pathways: While direct biodegradation of PFHpA is limited, it can be a transformation product of other PFAS. For instance, studies have shown that perfluorooctanesulfonic acid (PFOS) can be biotransformed into PFHpA by certain microorganisms.[10] Furthermore, PFHpA can be a transient intermediate in the abiotic degradation of longer-chain perfluorocarboxylic acids like perfluorooctanoic acid (PFOA) during photochemical degradation processes.[11][12][13]

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. files.nc.gov [files.nc.gov]

- 3. pages.cleanearthinc.com [pages.cleanearthinc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. connectsci.au [connectsci.au]

- 6. Sorption behaviour of perfluoroalkyl substances in soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multi-year atmospheric concentrations of per- and polyfluoroalkyl substances (PFASs) at a background site in central Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Photodegradation of perfluorooctanoic acid by 185 nm vacuum ultraviolet light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Profile of Potassium Perfluoroheptanoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological information on potassium perfluoroheptanoate and its corresponding acid, perfluoroheptanoic acid (PFHpA). Due to limited specific data on the potassium salt, information from studies on PFHpA has been included and is considered relevant for risk assessment. It is intended for informational purposes for a scientific audience and should not be used for diagnostic or therapeutic purposes.

Introduction

This compound (CAS No. 21049-36-5) is the potassium salt of perfluoroheptanoic acid (PFHpA), a seven-carbon perfluoroalkyl carboxylic acid (PFCA). As a member of the broader class of per- and polyfluoroalkyl substances (PFAS), there is significant interest in its toxicological profile due to the known persistence, bioaccumulation, and potential adverse health effects associated with other well-studied PFAS compounds. This guide synthesizes the available scientific data on the toxicological properties of this compound, focusing on key endpoints relevant to human health risk assessment.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | --INVALID-LINK-- |

| CAS Number | 21049-36-5 | --INVALID-LINK-- |

| Molecular Formula | C₇F₁₃KO₂ | --INVALID-LINK-- |

| Molecular Weight | 402.15 g/mol | --INVALID-LINK-- |

| Synonyms | Potassium tridecafluoroheptanoate | --INVALID-LINK-- |

Toxicokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

Limited specific data exists for the toxicokinetics of this compound. However, studies on the free acid, PFHpA, provide valuable insights.

-

Absorption: Like other PFCAs, PFHpA is expected to be rapidly and efficiently absorbed following oral exposure.[1]

-

Distribution: Following absorption, PFHpA is distributed primarily to the liver and blood.[1][2] It has been detected in human blood and breast milk, indicating systemic distribution and potential for maternal-fetal and infant exposure.[2]

-

Metabolism: PFAS, including PFHpA, are generally resistant to metabolism in the body.

-

Excretion: The primary route of excretion for PFHpA is via the urine.[1] The elimination half-life of PFHpA in rats is significantly shorter than that of longer-chain PFCAs like PFOA. In male and female rats, the half-lives were reported to be 2.4 hours and 1.2 hours, respectively.[1]

Toxicokinetic Parameters of Perfluoroheptanoic Acid in Rats

| Parameter | Male Rats | Female Rats | Reference |

| Half-life (t½) | 2.4 hours | 1.2 hours | [1] |

Toxicological Profile

Acute Toxicity

An acute oral toxicity study in rats reported a lethal dose (LD50) of 670 mg/kg body weight for PFHpA.[3] In this study, necrosis of the stomach was observed in the animals that died.[3] In vitro studies have shown that the cytotoxicity of PFCAs is chain-length dependent, with PFHpA being less cytotoxic than longer-chain PFCAs like PFOA.[4]

Quantitative Acute Toxicity Data for Perfluoroheptanoic Acid

| Species | Route | Endpoint | Value | Reference |

| Rat | Oral | LD50 | 670 mg/kg bw | [3] |

Subchronic Toxicity

The liver is a primary target organ for PFHpA toxicity.[2] Studies in mice have demonstrated that exposure to PFHpA can lead to liver enlargement (hepatomegaly).[1][2] One study reported that a dose of 50 mg/kg was required to induce a 1.7-fold increase in liver weight in male mice.[1] Dermal exposure in rats to PFHpA resulted in severe ulcerative dermatitis, as well as systemic effects including renal tubular necrosis, hepatocellular necrosis, and germ cell degeneration.[5]

Chronic Toxicity and Carcinogenicity

There is currently no specific data available on the chronic toxicity or carcinogenicity of this compound or PFHpA. The International Agency for Research on Cancer (IARC) has not evaluated the carcinogenicity of PFHpA.[6][7] However, the related compound, perfluorooctanoic acid (PFOA), has been classified as "carcinogenic to humans" (Group 1) by IARC.[7][8]

Genotoxicity

Direct genotoxicity data for this compound is limited. Studies on other PFCAs, such as PFOA, PFNA, and PFDA, have generally shown negative results in bacterial mutagenicity assays.[9] In vitro mammalian cell assays have produced mixed results for these related compounds.[9]

Reproductive and Developmental Toxicity

This compound is classified as a substance of very high concern (SVHC) by the European Chemicals Agency (ECHA) due to its reproductive toxicity.[10][11][12] Animal studies have provided evidence for its potential to cause developmental and reproductive harm.

A study in male rats fed PFHpA during puberty found several developmental changes to the reproductive system.[2][13] In vitro studies using frog eggs exposed to PFHpA showed changes in extracellular proteins involved in cell growth and survival, which is suggestive of developmental toxicity.[2][13] While a specific no-observed-adverse-effect level (NOAEL) for reproductive and developmental toxicity of PFHpA has not been established, the available data indicates a potential for adverse effects.[3]

Mechanisms of Toxicity

The precise molecular mechanisms underlying the toxicity of this compound are not fully elucidated. However, based on studies of structurally similar PFCAs, several potential pathways have been identified.

Activation of the peroxisome proliferator-activated receptor alpha (PPARα) is a well-established mechanism for the hepatotoxicity of many PFCAs.[14][15][16][17] In vitro studies have shown that PFHpA can activate both human and mouse PPARα.[3] This activation can lead to increased peroxisomal β-oxidation and subsequent hepatomegaly.

Experimental Protocols

Example of a General Acute Oral Toxicity Study Protocol (based on OECD Guideline 423)

-

Test Animals: Healthy, young adult rats of a single sex (usually females).

-

Housing: Housed in appropriate conditions with controlled temperature, humidity, and light cycle. Access to food and water is provided ad libitum, with a brief fasting period before dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage.

-

Dose Levels: A stepwise procedure is used with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on available information.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: A gross necropsy is performed on all animals at the end of the study.

Conclusion

The available data indicates that this compound, similar to other PFCAs, poses potential health risks, particularly concerning liver and reproductive toxicity. While its toxicokinetic profile suggests a shorter biological half-life in rodents compared to longer-chain PFCAs, its persistence in the environment and detection in human biological samples warrant further investigation. Significant data gaps remain, especially regarding its chronic toxicity, carcinogenicity, and the full spectrum of its mechanisms of action. Future research should focus on generating more comprehensive toxicological data to enable a more complete risk assessment for this compound.

References

- 1. NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Carboxylates (Perfluorohexanoic Acid, Perfluorooctanoic Acid, Perfluorononanoic Acid, and Perfluorodecanoic Acid) Administered by Gavage to Sprague Dawley (Hsd:Sprague Dawley SD) Rats (Revised) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. General Remarks - Perfluorooctanoic Acid (PFOA) and Perfluorooctanesulfonic Acid (PFOS) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. IARC Monographs Volume 135: Perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS) – IARC [iarc.who.int]

- 8. aiha.org [aiha.org]

- 9. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 10. useforesight.io [useforesight.io]

- 11. pub.norden.org [pub.norden.org]

- 12. Substance Information - ECHA [echa.europa.eu]

- 13. healthvermont.gov [healthvermont.gov]

- 14. Critical Role of PPAR-α in Perfluorooctanoic Acid– and Perfluorodecanoic Acid–Induced Downregulation of Oatp Uptake Transporters in Mouse Livers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation of mouse and human peroxisome proliferator-activated receptors (alpha, beta/delta, gamma) by perfluorooctanoic acid and perfluorooctane sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Perfluorooctanoic acid (PFOA)-induced liver lesions in two strains of mice following developmental exposures: PPARα is not required - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

Unraveling the Bioaccumulation Potential of Potassium Perfluoroheptanoate in Aquatic Ecosystems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Potassium perfluoroheptanoate (PFHpA), a member of the per- and polyfluoroalkyl substances (PFAS) family, has garnered increasing attention due to its persistence in the environment and potential for bioaccumulation in aquatic life. Understanding the extent to which this compound can accumulate in organisms is crucial for assessing its ecological risk and for the development of safe and sustainable chemical products. This technical guide provides an in-depth analysis of the current scientific knowledge regarding the bioaccumulation potential of PFHpA in aquatic ecosystems, focusing on quantitative data, experimental methodologies, and potential biological interactions.

Quantitative Bioaccumulation Data

While specific bioconcentration factor (BCF) studies for this compound following stringent international guidelines like OECD 305 are not widely available in the public domain, existing research and data compilations provide valuable insights into its bioaccumulation potential. A significant source of quantitative data comes from the work of Burkhard and Elonen (2021), who compiled and evaluated published bioaccumulation data for a range of PFAS, including PFHpA.

The following tables summarize the available quantitative data for the bioaccumulation of perfluoroheptanoate (PFHpA) in various aquatic organisms.

Table 1: Log Bioaccumulation Factors (BAF) for Perfluoroheptanoate (PFHpA) in Aquatic Species

| Taxonomic Class | Common Name/Group | Log BAF (L/kg) | Number of Data Points (n) | Standard Deviation |

| Actinopterygii | Ray-finned fishes | 1.60 | 9 | 1.4 |

| Bivalvia | Bivalves (e.g., mussels, clams) | 0.33 | 2 | 0.27 |

| Malacostraca | Crustaceans (e.g., crabs, shrimp) | 1.34 | 12 | 1.25 |

Source: Adapted from Burkhard and Elonen (2021). The data represents a summary of available literature values.

Note: The Bioaccumulation Factor (BAF) accounts for the uptake of a chemical from all exposure routes, including water, diet, and sediment. A log BAF value of 3 or greater is often considered indicative of a bioaccumulative substance. The data presented here for PFHpA are below this threshold, suggesting a lower bioaccumulation potential compared to some other long-chain PFAS.

Biotransformation: An Indirect Source of PFHpA

An important consideration in the bioaccumulation of PFHpA is its formation as a biotransformation product of other PFAS. Studies have shown that larger PFAS molecules, such as perfluorooctanoic acid (PFOA), can be metabolized by aquatic organisms into shorter-chain PFAS, including PFHpA.

Table 2: Studies Demonstrating Biotransformation to PFHpA in Aquatic Species

| Parent Compound | Species | Key Findings |

| Perfluorooctanoic acid (PFOA) | Cyprinus carpio (Common Carp) | PFHpA was identified as one of the biotransformation products in various organs following exposure to PFOA.[1][2] |

| 8:2 Fluorotelomer alcohol (8:2 FTOH) | Oncorhynchus mykiss (Rainbow Trout) | PFHpA was detected as a terminal metabolite in the biotransformation pathway of 8:2 FTOH.[3] |

This metabolic pathway implies that even in environments where PFHpA is not directly discharged, it can still be present and bioaccumulate in aquatic organisms through the breakdown of other PFAS contaminants.

Experimental Protocols for Assessing Bioaccumulation

The gold standard for determining the bioconcentration of a chemical in fish is the OECD Test Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure .[4][5] While a specific OECD 305 study for this compound has not been identified in the reviewed literature, the general methodology provides a framework for how such an assessment would be conducted.

OECD 305: Key Methodological Aspects

The test consists of two main phases:

-

Uptake Phase: Fish are exposed to a constant concentration of the test substance in the water for a defined period (typically 28 days). Water and fish tissue samples are collected at regular intervals to measure the concentration of the substance.

-

Depuration Phase: After the uptake phase, the fish are transferred to clean, uncontaminated water. Sampling of fish tissue continues to determine the rate at which the substance is eliminated from the body.

The Bioconcentration Factor (BCF) is then calculated as the ratio of the concentration of the test substance in the fish to the concentration in the water at steady state.

Analytical Methods

The accurate quantification of PFHpA in biological matrices is critical for bioaccumulation studies. The most common and reliable analytical technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This method offers high sensitivity and selectivity, allowing for the detection of low concentrations of PFHpA in complex samples like fish tissue.

Sample Preparation for LC-MS/MS Analysis of PFHpA in Fish Tissue:

Potential Signaling Pathway Interactions

The biological effects of PFAS, including their bioaccumulation and potential toxicity, are often linked to their interaction with various cellular signaling pathways. While specific research on PFHpA is limited, studies on other PFAS provide insights into potential mechanisms of action.

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are a group of nuclear receptors that play a key role in lipid metabolism and homeostasis. Several PFAS have been shown to activate PPARα, which can lead to alterations in lipid metabolism and is a proposed mechanism for some of the observed toxic effects in rodents.[6] Given the structural similarities, it is plausible that PFHpA could also interact with PPAR signaling pathways in aquatic organisms.

Estrogen Receptor (ER) Signaling: Some studies have indicated that certain PFAS can exhibit estrogenic activity by interacting with the estrogen receptor. This can lead to endocrine-disrupting effects in aquatic organisms. Research on rainbow trout has shown that several perfluoroalkyl acids can bind to the estrogen receptor and induce estrogen-responsive genes.[7][8]

The following diagram illustrates the potential interaction of PFAS with these nuclear receptor signaling pathways.

Conclusion

The available data suggests that this compound has a lower bioaccumulation potential in aquatic organisms compared to some of the more well-studied long-chain PFAS. However, its formation as a biotransformation product from other PFAS is a significant factor to consider in its overall environmental fate and risk assessment. Further research, particularly dedicated bioaccumulation studies following standardized protocols like OECD 305, is needed to provide a more definitive characterization of the BCF of PFHpA. Additionally, investigations into the specific interactions of PFHpA with key signaling pathways in a variety of aquatic species will be crucial for a comprehensive understanding of its potential biological effects.

References

- 1. benchchem.com [benchchem.com]

- 2. Tissue Bioconcentration Pattern and Biotransformation of Per-Fluorooctanoic Acid (PFOA) in Cyprinus carpio (European Carp)—An Extensive In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. lcms.cz [lcms.cz]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Estrogen-like activity of perfluoroalkyl acids in vivo and interaction with human and rainbow trout estrogen receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Estrogen-Like Activity of Perfluoroalkyl Acids In Vivo and Interaction with Human and Rainbow Trout Estrogen Receptors In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Potassium Perfluoroheptanoate: Historical Perspectives and Scientific Foundations

For Researchers, Scientists, and Drug Development Professionals

Introduction